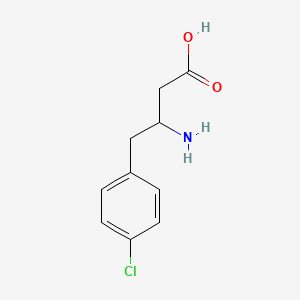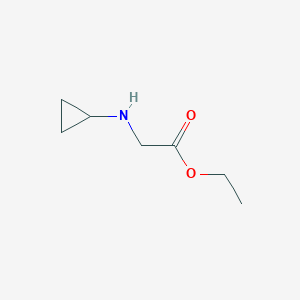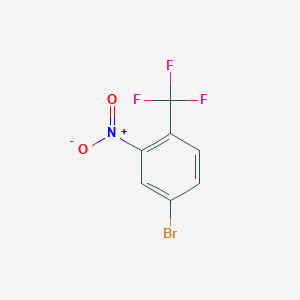
4-Bromo-2-nitro-1-(trifluoromethyl)benzene
説明
Synthesis Analysis
The synthesis of bromo- and nitro-substituted benzene derivatives can involve various methods, including halogenation, nitration, and the use of organometallic intermediates. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was synthesized from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that similar conditions could be used to synthesize 4-Bromo-2-nitro-1-(trifluoromethyl)benzene, with appropriate modifications to introduce the nitro group.
Molecular Structure Analysis
The molecular structure of bromo- and nitro-substituted benzenes can be characterized by X-ray diffraction, as seen in the crystal structure determinations of various bromomethylsubstituted benzenes . These studies reveal the influence of substituents on the molecular conformation and packing in the solid state. The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, can affect the bond lengths and angles within the benzene ring.
Chemical Reactions Analysis
The reactivity of bromo- and nitro-substituted benzenes can be influenced by the presence of electron-withdrawing groups. For example, the intramolecular cyclization of methyl 3-aryl-2-nitropropionates to give 4H-1,2-benzoxazines is facilitated by such groups . This indicates that 4-Bromo-2-nitro-1-(trifluoromethyl)benzene could potentially undergo similar cyclization reactions, depending on the reaction conditions and the presence of suitable functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and nitro-substituted benzenes are determined by their molecular structure. For example, the crystal structures of bromomethylsubstituted benzenes show various types of intermolecular interactions, such as C–H···Br and C–Br···π, which can affect the compound's melting point, solubility, and stability . The presence of a trifluoromethyl group can increase the compound's lipophilicity and resistance to nucleophilic attack due to its strong electron-withdrawing effect .
科学的研究の応用
Synthesis and Chemical Properties
Amination and Synthesis of Benzimidazoles
4-Bromo-2-nitro-1-(trifluoromethyl)benzene, through processes like direct amination, serves as a precursor in the synthesis of benzimidazoles, quinoxalines, and benzotriazoles, which are significant in pharmaceutical and chemical research (Pastýříková et al., 2012).
Capillary Gas Chromatography
Its isomers, such as 1-(2-bromo-ethoxy)-4-nitro-benzene, are utilized in capillary gas chromatography for the separation and determination of position isomers, demonstrating its role in analytical chemistry (Qin, 2005).
Generation of Arynes
It's used in the generation of arynes, intermediates in organic synthesis, indicating its application in the synthesis of complex organic molecules like naphthalenes (Schlosser & Castagnetti, 2001).
Conformational Analysis
The conformational analysis of its derivatives in solution contributes to understanding molecular structures, which is essential in materials science and pharmaceutical research (Chachkov et al., 2008).
Applications in Material Science
Luminescent Covalent-Organic Polymers
Derivatives of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene are used in the synthesis of luminescent covalent-organic polymers, highlighting its role in the development of new materials for detecting explosives and small organic molecules (Xiang & Cao, 2012).
Spectroscopic Investigation
The compound and its analogs are subjects of extensive spectroscopic investigations, useful in developing new materials with specific electronic and photonic properties (Saravanan, Balachandran, & Viswanathan, 2014).
Biomedical Research
Antitumor Agents
Some derivatives of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene have been investigated as potential antitumor agents, demonstrating its significance in medicinal chemistry (Cimbora-Zovko et al., 2011).
Corrosion Inhibition
Triazole Schiff bases derived from this compound have been studied as corrosion inhibitors for mild steel in acid media, indicating its potential application in industrial maintenance (Chaitra, Mohana, & Tandon, 2015).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWGHAFCXNYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593200 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
CAS RN |
251115-21-6 | |
| Record name | 4-Bromo-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



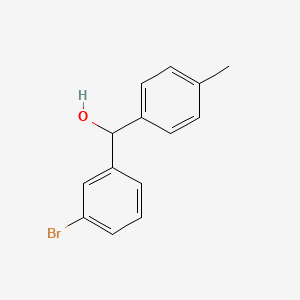




![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)

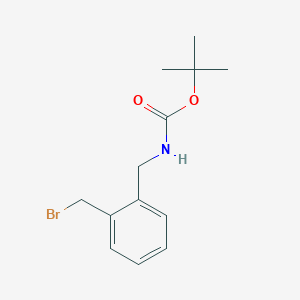


![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
